Yejunualactone
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Overview
Description
Yejunualactone, also known as Handelin, is a natural compound derived from the plant Chrysanthemum boreale. It is a guaiacol lactone dimer known for its potent anti-inflammatory properties. This compound has garnered significant interest due to its biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yejunualactone can be synthesized through various methods. One common approach involves the extraction from Chrysanthemum boreale. The plant material is soaked in an appropriate organic solvent, followed by extraction and concentration to obtain an extract containing this compound. The extract is then subjected to crystallization, filtration, and drying to yield the crystalline solid form of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes. The plant material is processed in large extraction tanks with organic solvents. The extract is then concentrated using industrial evaporators, followed by crystallization in controlled environments to ensure purity and yield. The final product is obtained after filtration and drying steps .
Chemical Reactions Analysis
Types of Reactions: Yejunualactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction can produce reduced forms with different pharmacological properties.
Scientific Research Applications
Yejunualactone has a wide range of scientific research applications:
Biology: this compound’s anti-inflammatory properties make it a valuable compound for studying inflammatory pathways and developing anti-inflammatory drugs.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic effects in treating conditions such as inflammation, cancer, and microbial infections.
Mechanism of Action
Yejunualactone exerts its effects primarily through the down-regulation of NF-κB signaling and the production of pro-inflammatory cytokines. By inhibiting these pathways, this compound reduces inflammation and modulates immune responses. The molecular targets include various proteins and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Flavonoids: Like Yejunualactone, flavonoids exhibit antioxidant and anti-inflammatory properties. Examples include quercetin and kaempferol.
Terpenoids: Compounds such as artemisinin and paclitaxel share similar biological activities with this compound, particularly in their anti-inflammatory and anticancer effects.
Uniqueness: this compound’s uniqueness lies in its specific molecular structure as a guaiacol lactone dimer, which contributes to its potent biological activities. Its ability to modulate NF-κB signaling distinguishes it from other compounds with similar properties .
Properties
Molecular Formula |
C32H40O8 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(1'R,2'R,3S,3aR,4S,5'S,6R,6aR,9'R,9aR,9bR,10'R,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate |
InChI |
InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23+,24+,25+,28+,29+,30+,31-,32+/m0/s1 |
InChI Key |
SZQWAXGDCUONOB-RJRCOPBWSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@]4(C[C@@]56C=C[C@@]4([C@H]5[C@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 |
Canonical SMILES |
CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 |
Origin of Product |
United States |
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